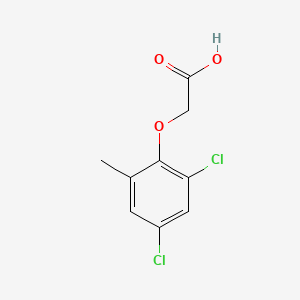

2,4-Dichloro-6-methylphenoxyacetic acid

Description

Properties

IUPAC Name |

2-(2,4-dichloro-6-methylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c1-5-2-6(10)3-7(11)9(5)14-4-8(12)13/h2-3H,4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGKFMXJNIEDQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041360 | |

| Record name | 2,4-Dichloro-6-methylphenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13333-87-4 | |

| Record name | Acetic acid, (2,4-dichloro-6-methylphenyoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013333874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13333-87-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dichloro-6-methylphenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2,4-Dichloro-6-methylphenoxyacetic acid" IUPAC name and CAS number

An In-Depth Technical Guide to 2-(2,4-dichloro-6-methylphenoxy)acetic acid

This guide provides a comprehensive technical overview of 2-(2,4-dichloro-6-methylphenoxy)acetic acid, a compound of interest in agrochemical and toxicological research. We will delve into its fundamental chemical identity, synthesis, mechanism of action, analytical methodologies, and key toxicological data, presenting the information with the scientific rigor and practical insight required by researchers and drug development professionals.

Core Chemical Identity

At its foundation, understanding any chemical substance begins with its precise identification.

-

IUPAC Name: 2-(2,4-dichloro-6-methylphenoxy)acetic acid[1]

-

CAS Number: 13333-87-4[1]

-

Synonyms: (2,4-dichloro-6-methylphenoxy)acetic acid

This compound is a halogenated phenoxyacetic acid derivative. Structurally, it is an analogue of the widely used herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid), with the addition of a methyl group at the 6-position of the phenyl ring. This seemingly minor structural modification can influence its biological activity, selectivity, and metabolic fate.

Physicochemical Properties

A summary of the key physicochemical properties is essential for experimental design, including solubility tests, formulation development, and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₉H₈Cl₂O₃ | [1] |

| Molecular Weight | 235.06 g/mol | [1] |

| Melting Point | 114 - 119 °C | |

| Appearance | White crystalline solid (typical for this class) | General Knowledge |

Synthesis Pathway: A Mechanistic Approach

The synthesis of phenoxyacetic acids typically follows the principles of the Williamson ether synthesis. This involves the reaction of a phenoxide with a haloacetate. The causality behind this choice is the high nucleophilicity of the phenoxide ion and the good leaving group ability of the halide on the acetate moiety.

The synthesis of 2-(2,4-dichloro-6-methylphenoxy)acetic acid can be logically structured in three main steps:

-

Phenoxide Formation: The starting material, 2,4-dichloro-6-methylphenol, is deprotonated using a strong base, typically sodium hydroxide (NaOH), to form the corresponding sodium phenoxide. This step is critical as it generates the potent nucleophile required for the subsequent reaction.

-

Nucleophilic Substitution (Etherification): The sodium 2,4-dichloro-6-methylphenoxide is then reacted with a haloacetic acid salt, such as sodium chloroacetate. The phenoxide ion attacks the electrophilic carbon atom bearing the chlorine, displacing the chloride ion in an Sₙ2 reaction to form the ether linkage. This reaction is often heated to ensure a sufficient reaction rate.[2]

-

Acidification: The resulting product is the sodium salt of the target carboxylic acid. A final acidification step, typically using a strong mineral acid like hydrochloric acid (HCl), protonates the carboxylate to yield the final product, 2-(2,4-dichloro-6-methylphenoxy)acetic acid, which precipitates from the aqueous solution and can be isolated via filtration.[3]

Caption: General synthesis workflow for 2-(2,4-dichloro-6-methylphenoxy)acetic acid.

Mechanism of Action

Herbicidal Activity: Synthetic Auxin Mimicry

Similar to its parent compound 2,4-D, 2-(2,4-dichloro-6-methylphenoxy)acetic acid functions as a synthetic auxin herbicide.[4] Natural auxins (e.g., indole-3-acetic acid) are critical plant hormones that regulate growth and development. Synthetic auxins mimic these hormones, but unlike their natural counterparts, they are not easily metabolized by the plant. This resistance to degradation leads to a persistent hormonal signal.

The mechanism unfolds as follows:

-

Perception: The herbicide is recognized by auxin receptors in the plant cell, primarily the F-box protein TIR1 (Transport Inhibitor Response 1).[4]

-

Signal Transduction: This binding event promotes the interaction between TIR1 and Aux/IAA transcriptional repressor proteins. This complex is then targeted for ubiquitination and subsequent degradation by the 26S proteasome.

-

Gene Expression: The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors. These ARFs then activate the expression of a cascade of auxin-responsive genes.

-

Physiological Disruption: The uncontrolled and sustained activation of these genes leads to epinastic growth, cell division disruption, and ultimately, the death of the plant, particularly in susceptible broadleaf species (dicots).[4]

Caption: Mechanism of action for synthetic auxin herbicides.

Toxicological Mechanism in Non-Target Organisms

In animals and humans, the toxicity of phenoxyacetic acids is not related to hormonal mimicry. Instead, it is often associated with the induction of oxidative stress.[5][6] High doses can lead to the generation of reactive oxygen species (ROS), which can overwhelm the cell's antioxidant defenses. This oxidative stress can cause damage to vital cellular components, including lipids (lipid peroxidation), proteins, and DNA, potentially leading to apoptosis (programmed cell death) and genotoxic effects like DNA strand breaks and chromosome aberrations.[5][7]

Analytical Protocols for Detection and Quantification

Ensuring the accurate detection and quantification of this compound in various matrices is paramount for both environmental monitoring and toxicological studies. A variety of analytical methods have been developed for phenoxyacid herbicides.[8]

Core Strategy: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a preferred method due to its high sensitivity and selectivity, making it ideal for analyzing complex matrices like soil, water, or biological tissues.

Experimental Protocol: Quantification in Water Samples

This protocol provides a self-validating system through the use of internal standards and confirmatory ion transitions.

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Objective: To concentrate the analyte and remove interfering matrix components.

-

Step 1.1: Acidify 100 mL of the water sample to pH 2-3 with HCl. This ensures the analyte is in its neutral, less polar form, enhancing its retention on the SPE sorbent.

-

Step 1.2: Condition an SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of acidified water.

-

Step 1.3: Load the acidified sample onto the SPE cartridge at a flow rate of ~5 mL/min.

-

Step 1.4: Wash the cartridge with 5 mL of acidified water to remove polar interferences.

-

Step 1.5: Elute the analyte with 5 mL of a suitable organic solvent, such as acetonitrile or methanol.[9]

-

Step 1.6: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Objective: To separate the analyte from any remaining interferences and to detect and quantify it with high specificity.

-

Step 2.1: Liquid Chromatography:

-

Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% formic acid (to maintain the analyte in its protonated form for good peak shape).

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would run from 10% B to 90% B over 10 minutes.

-

-

Step 2.2: Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode, as the carboxylic acid group is readily deprotonated.

-

Detection Mode: Multiple Reaction Monitoring (MRM).[10] This involves monitoring specific precursor-to-product ion transitions, providing two points of identification for the analyte.

-

Quantitative Transition: The most intense transition is used for quantification.

-

Confirmatory Transition: A second, less intense transition is monitored to confirm the analyte's identity, ensuring trustworthiness in the results.

-

-

-

Caption: LC-MS/MS analytical workflow for phenoxyacetic acid in water.

Toxicology and Safety Profile

The toxicological profile is crucial for risk assessment and establishing safe handling procedures.

-

Acute Toxicity: Like 2,4-D, it is expected to be moderately toxic if swallowed. The kidney is often identified as a target organ for toxicity in oral exposure studies of 2,4-D.[11]

-

Genotoxicity: Studies on the parent compound, 2,4-D, have shown evidence of genotoxic action, including the induction of chromosome aberrations and DNA damage.[5][7] Given the structural similarity, a similar potential for genotoxicity should be assumed for 2,4-dichloro-6-methylphenoxyacetic acid pending specific studies.

-

Safety Precautions (GHS): Based on data for similar compounds, appropriate handling should include:

-

Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye damage. Suspected of causing cancer. Very toxic to aquatic life with long-lasting effects.

-

Precautionary Statements: Avoid release to the environment. Wear protective gloves, eye protection, and face protection. If swallowed, call a poison center or doctor. If in eyes, rinse cautiously with water for several minutes and seek immediate medical attention.

-

Conclusion

2-(2,4-dichloro-6-methylphenoxy)acetic acid is a synthetic auxin herbicide analogue whose properties and biological activities are of significant interest. Its synthesis is achievable through standard organic chemistry techniques, and its mechanism of action is well-understood within the context of auxin mimicry. For researchers, a thorough understanding of its physicochemical properties, toxicological profile, and the robust analytical methods available for its detection is essential for conducting meaningful and reproducible scientific investigations. The protocols and data presented in this guide provide a solid, authoritative foundation for professionals working with this and related compounds.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Bukowska, B. (2006). Toxicity of 2,4-Dichlorophenoxyacetic Acid - Molecular Mechanisms. Polish Journal of Environmental Studies, 15(3), 365-374. Available at: [Link]

-

Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for 2,4-Dichlorophenoxyacetic acid (2,4-D). U.S. Department of Health and Human Services. Available at: [Link]

-

Stankov, S., Stafilov, T., & Šajn, R. (2015). Kinetic spektrophotometric determination of 2,4-dichlorphenoxyacetic acid based on its inhibitory effect on the oxidation of sulfanilic acid by hydrogen peroxide. Macedonian Journal of Chemistry and Chemical Engineering, 34(2), 297-306. Available at: [Link]

-

U.S. Environmental Protection Agency (EPA). (2015). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. EPA. Available at: [Link]

-

Amer, S. M., Aly, F. A., & Farah, M. A. (2004). Genotoxic effect of 2,4-dichlorophenoxy acetic acid and its metabolite 2,4-dichlorophenol in mouse. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 561(1-2), 65-74. Available at: [Link]

-

Wang, J., Leung, D., & Chow, W. (2015). Direct Determination of 2,4-dichlorophenoxyacetic acid in egg and milk by liquid chromatography/tandem mass spectrometry. Journal of Agricultural and Food Chemistry, 63(25), 5963-5969. Available at: [Link]

-

Bukowska, B. (2006). Toxicity of 2,4-Dichlorophenoxyacetic Acid - Molecular Mechanisms. Polish Journal of Environmental Studies, 15(3), 365-374. Available at: [Link]

-

Stankov, S., Stafilov, T., & Šajn, R. (2015). Kinetic spektrophotometric determination of 2,4-dichlorphenoxyacetic acid based on its inhibitory effect on the oxidation of sulfanilic acid by hydrogen peroxide. Macedonian Journal of Chemistry and Chemical Engineering, 34(2), 297-306. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of (2-Chloro-6-methylphenoxy)acetic acid (CAS 19094-75-8). Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. U.S. Department of Health and Human Services. Available at: [Link]

-

Stenutz, R. (n.d.). 2-(2,4-dichloro-6-methylphenoxy)acetic acid. GlycoScience.de. Retrieved from [Link]

-

NIST. (n.d.). Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN100404491C - Preparation method of 2,4-dichlorin phenoxyacetic acid.

-

CAS Common Chemistry. (n.d.). (4-Chloro-2-methylphenoxy)acetic acid. American Chemical Society. Retrieved from [Link]

-

Pieper, D. H., Engesser, K. H., & Knackmuss, H. J. (1989). Metabolism of 2,4-dichlorophenoxyacetic acid, 4-chloro-2-methylphenoxyacetic acid and 2-methylphenoxyacetic acid by Alcaligenes eutrophus JMP 134. Archives of Microbiology, 151(4), 365-371. Available at: [Link]

-

Roth, H. J., & Brandau, A. (1958). The synthesis of 4-Chloro-2-[14C]methylphenoxyacetic Acid ("Methoxone"). Australian Journal of Chemistry, 11(2), 246-248. Available at: [Link]

-

Reddy, S. M., et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14. Available at: [Link]

- Google Patents. (n.d.). CN106083564A - The synthesis of a kind of 2,6 dimethyl phenoxyacetic acids and purification process.

-

Kozyrod, R. P., & Pinhey, J. T. (1990). THE C-ARYLATION OF β-DICARBONYL COMPOUNDS: ETHYL 1-(p-METHOXYPHENYL)-2-OXOCYCLOHEXANECARBOXYLATE. Organic Syntheses, 69, 8. Available at: [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). Acetic acid, (2-methylphenoxy)-. Substance Registry Services. Retrieved from [Link]

-

PubChem. (n.d.). p-Methylphenoxyacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Methylphenoxy)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound | C9H8Cl2O3 | CID 99163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN100404491C - Preparation method of 2,4-dichlorin phenoxyacetic acid - Google Patents [patents.google.com]

- 3. jocpr.com [jocpr.com]

- 4. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Toxicity of 2,4-Dichlorophenoxyacetic Acid - Molecular Mechanisms [pjoes.com]

- 6. researchgate.net [researchgate.net]

- 7. Genotoxic effect of 2,4-dichlorophenoxy acetic acid and its metabolite 2,4-dichlorophenol in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 9. epa.gov [epa.gov]

- 10. researchgate.net [researchgate.net]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

Physical and chemical properties of 2,4-Dichloro-6-methylphenoxyacetic acid

Introduction

2,4-Dichloro-6-methylphenoxyacetic acid is a synthetic organic compound belonging to the chlorophenoxy class of herbicides. While structurally related to widely used herbicides like 2,4-D and MCPA, this specific isomer possesses a unique substitution pattern that influences its physicochemical properties and biological activity. As a synthetic auxin, it functions by inducing uncontrolled, unsustainable growth in susceptible plants, primarily broadleaf weeds. This guide provides a comprehensive technical overview of its chemical and physical properties, synthesis, analytical methodologies, and mode of action, tailored for researchers and professionals in the chemical and life sciences.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its unambiguous identity. The structural arrangement of this compound, featuring a methyl group at the ortho position relative to the ether linkage, is a key differentiator from its more common isomers.

-

IUPAC Name: 2-(2,4-dichloro-6-methylphenoxy)acetic acid[1]

-

CAS Number: 13333-87-4[1]

-

Molecular Formula: C₉H₈Cl₂O₃[1]

-

Molecular Weight: 235.06 g/mol [1]

-

Canonical SMILES: CC1=CC(=CC(=C1OCC(=O)O)Cl)Cl[1]

-

InChI Key: SEGKFMXJNIEDQN-UHFFFAOYSA-N[1]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various matrices, its environmental fate, and the design of appropriate analytical methods. Experimental data for this specific isomer (CAS 13333-87-4) is not widely available in the literature. Therefore, data for the structurally similar and well-characterized herbicide MCPA (4-Chloro-2-methylphenoxyacetic acid, CAS 94-74-6) is provided for context and comparison. The presence of a second chlorine atom in the target molecule would be expected to increase its molecular weight, melting point, and lipophilicity (logP) relative to MCPA.

| Property | Value (this compound) | Value (for comparison: MCPA) | Source(s) |

| Physical Form | Solid | Solid | [2] |

| Melting Point | Data not available | 114 - 119 °C | [3] |

| Boiling Point | Data not available | 286.7 °C | [3] |

| Water Solubility | Data not available | Insoluble | [4] |

| pKa | Data not available (Est. ~2.8-3.0) | 3.07 | |

| logP (Octanol/Water) | 3.1 (Computed) | 3.07 (Experimental) | [1] |

Expert Insights: The carboxylic acid moiety (-COOH) is the primary driver of this molecule's acidity, with an expected pKa around 3. This means that in environmental or biological systems with a pH above ~3, the molecule will exist predominantly in its anionic carboxylate form. This deprotonation significantly increases its water solubility compared to the protonated acid form and is a critical factor in its environmental mobility and interaction with biological receptors. The high logP value indicates a preference for partitioning into organic, nonpolar environments, such as lipids and soil organic matter, which influences its bioaccumulation potential.

Spectral Analysis

Spectroscopic data is essential for the structural confirmation and quantification of the compound.

-

¹³C NMR Spectroscopy: A ¹³C NMR spectrum is available in the PubChem database, providing confirmation of the carbon skeleton.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band from approximately 2500 to 3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, a sharp C=O (carbonyl) stretch around 1700-1730 cm⁻¹, and C-O ether stretching bands in the 1200-1300 cm⁻¹ region.

-

Mass Spectrometry: Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 234, with a characteristic isotopic pattern (M+2, M+4) due to the presence of two chlorine atoms. Common fragmentation patterns would involve the loss of the acetic acid side chain.

Synthesis and Chemical Reactivity

4.1 Synthesis Pathway

This compound is typically synthesized via a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a haloalkane by a phenoxide ion. The causality behind this pathway is the high acidity of the phenolic proton, which allows for easy deprotonation by a base to form the highly nucleophilic phenoxide.

Caption: General workflow for the synthesis of this compound.

4.2 Representative Synthesis Protocol

This protocol is a representative method based on established chemical principles for this class of compounds.

-

Phenoxide Formation: In a reaction vessel equipped with a stirrer and condenser, dissolve 2,4-dichloro-6-methylphenol in a suitable solvent like ethanol or water.

-

Add an equimolar amount of a strong base, such as sodium hydroxide (NaOH), to the solution. The reaction is exothermic and results in the formation of the sodium 2,4-dichloro-6-methylphenoxide salt. The purpose of the base is to deprotonate the phenol, creating the nucleophile required for the next step.

-

Condensation: Prepare a separate aqueous solution of sodium chloroacetate by neutralizing chloroacetic acid with sodium hydroxide.

-

Slowly add the sodium chloroacetate solution to the heated phenoxide solution (typically 90-110°C). The phenoxide ion attacks the carbon atom bearing the chlorine in chloroacetate in an Sₙ2 reaction, displacing the chloride ion and forming the ether linkage. The reaction is maintained at reflux for several hours to ensure completion.

-

Acidification and Isolation: After the reaction is complete, cool the mixture. Carefully acidify the solution by adding a strong mineral acid, such as hydrochloric acid (HCl), until the pH is approximately 1-2. This protonates the carboxylate salt, causing the free acid product to precipitate out of the aqueous solution due to its low water solubility.

-

Purification: The precipitated solid is collected by filtration, washed with cold water to remove inorganic salts and unreacted starting materials, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

4.3 Chemical Stability and Degradation

The compound is chemically stable under standard ambient conditions. The primary degradation pathways in the environment are microbial metabolism and, to a lesser extent, photodegradation. Hydrolysis of the ether bond is generally slow under typical environmental pH conditions.

Analytical Methodologies

The reliable quantification of this compound in complex matrices like soil, water, and biological tissues is critical for research and regulatory monitoring. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and selectivity.

Caption: Experimental workflow for the analysis of this compound in water.

5.1 Detailed Protocol: Quantification in Water by LC-MS/MS

This protocol provides a robust framework for trace-level analysis. Self-validation is achieved through the use of matrix-matched calibration standards and quality control samples.

-

Sample Preparation and Extraction:

-

Take a 10 mL aliquot of the water sample.

-

Acidify the sample to a pH of ~2.5 using formic acid. This step is critical to ensure the analyte is in its neutral, protonated form, which promotes efficient retention on a reversed-phase sorbent.

-

Condition a C18 Solid Phase Extraction (SPE) cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of acidified deionized water.

-

Load the acidified sample onto the SPE cartridge at a slow flow rate (~2 mL/min).

-

Wash the cartridge with 5 mL of acidified deionized water to remove polar interferences.

-

Dry the cartridge under vacuum or nitrogen for 10 minutes.

-

Elute the analyte from the cartridge with 5 mL of acetonitrile or methanol.

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). This ensures compatibility with the LC system and focuses the analyte into a small volume for maximum sensitivity.

-

-

LC-MS/MS Instrumental Analysis:

-

LC System: Reversed-phase HPLC with a C18 column (e.g., 2.1 x 100 mm, 2.6 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: A typical gradient would start at 95% A, ramping to 95% B over several minutes to elute the analyte.

-

Mass Spectrometer: Triple quadrupole mass spectrometer (QqQ) with an electrospray ionization (ESI) source operating in negative ion mode.

-

MRM Transitions: Monitor at least two specific Multiple Reaction Monitoring (MRM) transitions for the analyte (one for quantification, one for confirmation). For this molecule (precursor ion [M-H]⁻ at m/z 233), a likely transition would involve the loss of the carboxyl group, similar to what is seen for 2,4-D (e.g., m/z 219 -> 161).[5]

-

Biological Activity and Mechanism of Action

As a member of the phenoxyacetic acid class, this compound functions as a synthetic auxin herbicide.[6] Its mode of action is to mimic the natural plant growth hormone indole-3-acetic acid (IAA).

-

Uptake and Transport: It is absorbed by the leaves and roots of plants and transported via the phloem and xylem.

-

Receptor Binding: In susceptible dicot (broadleaf) plants, the herbicide binds to and activates auxin receptors.

-

Signal Transduction: This binding initiates a signal cascade that leads to the over-expression of genes normally regulated by auxin.

-

Uncontrolled Growth: The result is a hormonal imbalance that causes epinastic growth (twisting and curling of stems and leaves), cell division disruption, and ultimately, vascular tissue collapse and plant death. Monocot (grassy) plants are generally tolerant due to differences in their vascular structure and metabolic pathways that can more effectively degrade the compound.

Toxicology and Environmental Fate

-

Toxicology: Chlorophenoxy herbicides are generally classified as having low to moderate acute toxicity to mammals. The primary routes of human exposure for this class of compounds are through dermal contact and inhalation during application.[3] Long-term exposure to high levels of some chlorophenoxy herbicides has been a subject of toxicological investigation.[7]

-

Environmental Fate: The persistence of phenoxyacetic acids in the environment is highly dependent on local conditions.

-

Soil: The primary route of dissipation from soil is microbial degradation. The aerobic soil half-life for the related 2,4-D is relatively short, often on the order of days to a few weeks.[3] However, under anaerobic (low oxygen) conditions, such as in saturated soils or sediments, degradation is much slower, with half-lives extending to many months.[8]

-

Water: In aquatic systems, microbial degradation and photolysis (breakdown by sunlight) are the main degradation processes. Due to the anionic nature of the molecule at neutral pH, it is mobile in soil and has the potential to leach into groundwater, although its relatively short aerobic half-life can mitigate this risk.[3]

-

Conclusion

This compound is a chlorophenoxy herbicide defined by its specific substitution pattern. Its properties are governed by the interplay of the lipophilic dichloromethyl-substituted aromatic ring and the polar, acidic carboxylic acid side chain. While specific experimental data for this isomer is limited, its behavior can be reliably predicted based on the extensive knowledge of related compounds like MCPA and 2,4-D. Synthesis is achieved through standard organic chemistry reactions, and analysis is best performed using sensitive LC-MS/MS methods. Its herbicidal activity stems from its function as a synthetic auxin, a mechanism that provides selectivity for broadleaf weeds. Understanding these core technical principles is essential for its safe handling, effective application in research, and assessment of its environmental impact.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 99163, this compound. Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1486, (2,4-Dichlorophenoxy)Acetic Acid. Retrieved January 17, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). (4-Chloro-2-methylphenoxy)acetic acid. Retrieved January 17, 2026, from [Link]

- Song, X. (2013). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide.

-

U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation products. Retrieved January 17, 2026, from [Link]

-

MDPI. (2022). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Retrieved January 17, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Retrieved January 17, 2026, from [Link]

- da Silva, M. L. N., et al. (2018). 2,4-Dichlorophenoxyacetic acid degradation in methanogenic mixed cultures obtained from Brazilian Amazonian soil samples. Annals of Microbiology, 68(8), 505-514.

Sources

- 1. This compound | C9H8Cl2O3 | CID 99163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2,4-Dichloro-6-methylphenoxy)acetic acid | 13333-87-4 [sigmaaldrich.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 4-Chloro-2-methylphenoxyacetic acid technical, = 95.0 T 94-74-6 [sigmaaldrich.com]

- 5. Carbon Black CAS#: 1333-86-4 [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. Carbon Black | 1333-86-4 [chemicalbook.com]

Synthesis pathway of 2,4-Dichloro-6-methylphenoxyacetic acid from 2,4-dichlorophenol

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-6-methylphenoxyacetic Acid

Executive Summary

This technical guide provides a comprehensive overview of the synthetic pathway to this compound, a compound belonging to the phenoxyacetic acid class of molecules, which are notable for their biological activity. A critical clarification is addressed from the outset: the direct synthesis of this compound from 2,4-dichlorophenol is not chemically feasible in a single, direct transformation, as it would necessitate the addition of a methyl group to the aromatic ring. Therefore, this guide focuses on the scientifically established and industrially relevant pathway, which utilizes 2,4-dichloro-6-methylphenol (also known as 4,6-dichloro-o-cresol) as the correct starting material.

The core of this synthesis is the Williamson ether synthesis , a robust and widely applied method for forming ethers. The process involves the reaction of a deprotonated phenol (a phenoxide) with an organohalide. In this specific case, the sodium salt of 2,4-dichloro-6-methylphenol acts as the nucleophile, reacting with chloroacetic acid to form the target ether linkage. This document elucidates the underlying reaction mechanism, provides a detailed, generalized laboratory protocol with explanations for each procedural step, and discusses key process considerations relevant to researchers and chemical development professionals. All methodologies and claims are substantiated with citations from authoritative chemical literature.

Introduction

Phenoxyacetic acids represent a significant class of organic compounds, first investigated for their properties as synthetic plant growth regulators.[1][2] Their mode of action often mimics that of natural auxins, leading to uncontrolled growth and subsequent lethality in susceptible broad-leaf plants, which has made them mainstays in agriculture as selective herbicides since their introduction in the 1940s.[1][3] The structural backbone, consisting of a substituted phenyl ring linked to an acetic acid moiety via an ether bond, is the key to their biological activity.[2]

The synthesis of these molecules is a classic application of the Williamson ether synthesis, a cornerstone reaction in organic chemistry developed by Alexander Williamson in 1850.[4][5] This reaction provides a reliable method for preparing both symmetrical and asymmetrical ethers through the SN2 (bimolecular nucleophilic substitution) reaction between an alkoxide or phenoxide ion and a primary alkyl halide.[5]

This guide details the application of this fundamental reaction to the synthesis of this compound. As previously noted, the logical and established precursor for this target molecule is 2,4-dichloro-6-methylphenol, not 2,4-dichlorophenol. The following sections will provide a detailed exploration of this synthesis, grounded in established chemical principles and supported by procedural examples from the scientific literature.

Part 1: The Core Chemical Transformation: Williamson Ether Synthesis

The synthesis of this compound is achieved by reacting 2,4-dichloro-6-methylphenol with chloroacetic acid in the presence of a strong base, such as sodium hydroxide (NaOH).[1] The reaction can be broken down into two primary stages:

-

Deprotonation of the Phenol: Phenols are significantly more acidic than aliphatic alcohols due to the resonance stabilization of the resulting phenoxide ion. The addition of a strong base like NaOH readily deprotonates the hydroxyl group of 2,4-dichloro-6-methylphenol, forming the sodium 2,4-dichloro-6-methylphenoxide salt. This salt is highly soluble in aqueous solutions and contains a potent nucleophile in the phenoxide oxygen.[6][7]

-

Nucleophilic Substitution (SN2 Reaction): The phenoxide ion then acts as the nucleophile, attacking the electrophilic carbon atom of the chloroacetic acid (or its corresponding chloroacetate salt).[5] The chlorine atom, being a good leaving group, is displaced, forming a new carbon-oxygen ether bond. This step proceeds via a concerted SN2 mechanism, resulting in the formation of the sodium salt of this compound.[4][5] Subsequent acidification of the reaction mixture protonates the carboxylate, precipitating the final product.

The overall chemical equation for this transformation is: C₇H₆Cl₂O + ClCH₂COOH + 2 NaOH → C₉H₈Cl₂O₃Na + NaCl + 2 H₂O

Followed by acidification: C₉H₈Cl₂O₃Na + HCl → C₉H₉Cl₂O₃ + NaCl

Reaction Mechanism Diagram

The following diagram illustrates the key steps of the Williamson ether synthesis for this reaction.

Caption: Key stages in the synthesis of this compound.

Part 2: Generalized Laboratory-Scale Protocol

The following protocol is a generalized procedure adapted from established methods for the synthesis of phenoxyacetic acids. It serves as an illustrative guide for researchers. Warning: Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All operations should be conducted within a certified chemical fume hood.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Molar Eq. | Notes |

| 2,4-dichloro-6-methylphenol | 177.03 | 8.85 g | 1.0 | Starting phenol. Toxic and irritant.[8][9] |

| Chloroacetic Acid | 94.50 | 5.20 g | 1.1 | Alkylating agent. Corrosive and toxic.[6] |

| Sodium Hydroxide (NaOH) | 40.00 | 4.40 g | 2.2 | Base. Corrosive.[6] |

| Deionized Water | 18.02 | ~100 mL | - | Solvent. |

| Diethyl Ether | 74.12 | ~50 mL | - | Extraction solvent. Highly flammable. |

| Hydrochloric Acid (6M HCl) | 36.46 | As needed | - | For acidification. Corrosive. |

Step-by-Step Methodology

-

Preparation of Sodium Phenoxide:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4.40 g of sodium hydroxide in 50 mL of deionized water.

-

Once the NaOH has fully dissolved and the solution has cooled slightly, add 8.85 g of 2,4-dichloro-6-methylphenol.

-

Stir the mixture at room temperature for approximately 20-30 minutes to ensure complete formation of the sodium phenoxide salt. The solution may become warm.

-

-

Preparation of Sodium Chloroacetate & Reaction:

-

In a separate beaker, carefully dissolve 5.20 g of chloroacetic acid in 20 mL of water. Caution: This may be exothermic. The chloroacetic acid can be neutralized with a portion of the NaOH solution if a two-stage base addition is preferred.[10]

-

Add the chloroacetic acid solution to the flask containing the sodium phenoxide.

-

Attach the reflux condenser and heat the reaction mixture in a water bath maintained at 90-100°C for 1-2 hours.[6] Stirring should be maintained throughout the heating period.

-

-

Work-up and Isolation:

-

After the reaction period, cool the flask to room temperature.

-

Dilute the mixture with approximately 50 mL of water.

-

Slowly add 6M HCl dropwise while stirring until the solution is acidic (test with pH paper or litmus paper, target pH ~1-2). A white precipitate of the crude product should form.[10]

-

Cool the mixture in an ice bath to maximize precipitation.

-

-

Purification:

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with several portions of cold deionized water to remove inorganic salts.

-

For higher purity, the crude product can be recrystallized. A common method involves dissolving the crude solid in a hot aqueous solution of sodium bicarbonate, filtering to remove any insoluble impurities, and then re-precipitating the product by adding HCl to the filtrate.

-

Dry the purified product in a vacuum oven at 60°C to a constant weight.

-

Experimental Workflow Diagram

Caption: A typical laboratory workflow for the synthesis and isolation of the target compound.

Part 3: Scientific Rationale and Process Insights

-

Choice of Base: Sodium hydroxide is a cost-effective and highly effective base for deprotonating phenols. The use of at least two molar equivalents of base is crucial: one equivalent to deprotonate the phenol and another to neutralize the carboxylic acid group of the chloroacetic acid, which drives the reaction forward.

-

Reaction Conditions: Heating the reaction mixture to near 100°C significantly increases the rate of the SN2 reaction, allowing the synthesis to be completed in a reasonable timeframe. An aqueous solvent system is often used in both laboratory and industrial settings for its low cost, safety, and ability to dissolve the ionic intermediates.[11][12]

-

Work-up Strategy: The acidification step is critical as it converts the water-soluble sodium carboxylate salt of the product into the free carboxylic acid, which has low solubility in water and precipitates out of the solution.[10] This phase change is the primary method of separating the product from the reaction mixture.

-

Purification Logic: The optional recrystallization step based on pH-dependent solubility is a highly effective purification technique. Converting the product to its sodium salt brings it into the aqueous phase, allowing any non-acidic, insoluble impurities to be removed by filtration. Subsequent re-acidification provides a much purer solid product.[10]

-

Steric Considerations: In the Williamson ether synthesis, the alkyl halide should ideally be primary or methyl to minimize a competing E2 elimination reaction.[7] Chloroacetic acid fits this requirement perfectly, as the carbon bearing the halogen is primary and unhindered, ensuring the SN2 pathway is highly favored.

Conclusion

The synthesis of this compound from its logical precursor, 2,4-dichloro-6-methylphenol, is a straightforward and high-yielding process rooted in the classic Williamson ether synthesis. The reaction demonstrates fundamental principles of organic chemistry, including acid-base reactions and nucleophilic substitution. By carefully controlling stoichiometry, temperature, and pH during the work-up, the target compound can be produced and purified effectively. This guide provides a foundational understanding of the synthesis, offering researchers and drug development professionals a technically grounded framework for this important chemical transformation.

References

- The Williamson Ether Synthesis. University of Colorado, Boulder - Department of Chemistry.

- MCPA - Wikipedia. Wikipedia.

- Phenoxyacetic acid synthesis - ChemicalBook. ChemicalBook.

- Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator - JOCPR. Journal of Chemical and Pharmaceutical Research.

- WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents.

- MCPA - Grokipedia. Grokipedia.

- Williamson Ether Synthesis reaction - BYJU'S. BYJU'S.

- Williamson ether synthesis - Wikipedia. Wikipedia.

- Williamson Ether Synthesis - ChemTalk. ChemTalk.

- CN101941903B - Method for producing 2-methyl-4-MCPA - Google Patents.

- CN100404491C - Preparation method of 2,4-dichlorin phenoxyacetic acid - Google Patents.

- (PDF) Process design for the production of 2,4-dichlorophenoxyacetic acid - ResearchGate.

- WO/2024/060737 PREPARATION PROCESS FOR CATALYTIC SYNTHESIS OF 2,4-DICHLOROPHENOXYACETIC ACID - WIPO P

- Phenol, 2,4-dichloro-6-methyl- - the NIST WebBook. NIST.

- 2,4-Dichloro-6-methylphenol | C7H6Cl2O | CID 15292 - PubChem. PubChem.

- Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide.

Sources

- 1. MCPA - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. The Williamson Ether Synthesis [cs.gordon.edu]

- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 8. Phenol, 2,4-dichloro-6-methyl- [webbook.nist.gov]

- 9. 2,4-Dichloro-6-methylphenol | C7H6Cl2O | CID 15292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Phenoxyacetic acid synthesis - chemicalbook [chemicalbook.com]

- 11. WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents [patents.google.com]

- 12. ВОИС - Поиск по национальным патентным фондам и фондам PCT [patentscope.wipo.int]

Mechanism of action of 2,4-Dichloro-6-methylphenoxyacetic acid as a synthetic auxin

An In-Depth Technical Guide to the Mechanism of Action of 2,4-Dichlorophenoxyacetic Acid as a Synthetic Auxin

A Note on the Subject Compound: This guide focuses on the mechanism of 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely studied and commercially significant synthetic auxin. The compound 2,4-Dichloro-6-methylphenoxyacetic acid, as specified in the query, is not a commonly referenced synthetic auxin in scientific literature. Given the structural similarity and the extensive research available for 2,4-D, this guide will detail its mechanism as a representative and foundational example of phenoxyacetic acid herbicides.

Introduction

First commercialized in 1946, 2,4-Dichlorophenoxyacetic acid (2,4-D) was a pioneering selective herbicide that transformed modern agriculture. It effectively controls broadleaf (dicot) weeds without harming grass crops like corn, wheat, and rice.[1] Beyond its agricultural use, 2,4-D is a valuable tool in plant biology research, used to study the physiological and molecular effects of auxin, a critical class of plant hormones that regulate nearly all aspects of plant growth and development.[2]

This guide provides a detailed examination of the molecular mechanism by which 2,4-D exerts its effects. As a synthetic auxin, 2,4-D mimics the plant's natural auxin, indole-3-acetic acid (IAA), but its higher stability and persistence lead to a sustained and overwhelming hormonal response in susceptible species, causing uncontrolled growth and eventual death.[1][3][4] We will explore the perception of the 2,4-D signal, the core components of the signaling cascade, the resultant physiological disruptions, and the key experimental methodologies that have been instrumental in elucidating this pathway.

Part 1: The Core Molecular Mechanism of 2,4-D Action

The herbicidal action of 2,4-D is initiated by its hijacking of the plant's natural auxin signaling pathway. This pathway is elegantly designed to rapidly translate auxin perception into changes in gene expression. The central components are a family of F-box proteins that function as auxin co-receptors (TIR1/AFB), a family of transcriptional repressors (Aux/IAA), and a family of transcription factors (ARFs).[5][6]

Perception and Co-Receptor Complex Formation

At the heart of the mechanism is the perception of 2,4-D by the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB) proteins.[5][7] These proteins are the substrate-recognition components of an SCF-type (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[2][6]

In the absence or at low concentrations of auxin, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) proteins bind to AUXIN RESPONSE FACTOR (ARF) transcription factors, repressing their activity and preventing the transcription of auxin-responsive genes.[5][8]

The arrival of 2,4-D changes this state dramatically. 2,4-D acts as a "molecular glue," binding within a pocket on the TIR1/AFB protein.[6][8][9] This binding event stabilizes the interaction between the TIR1/AFB protein and an Aux/IAA repressor, forming a stable co-receptor complex (SCFTIR1/AFB-Auxin-Aux/IAA).[10][11] Efficient auxin binding requires the assembly of this entire co-receptor complex.[10][11]

Different combinations of TIR1/AFB and Aux/IAA proteins can form co-receptor complexes with a wide range of auxin-binding affinities, allowing for differential sensing and response.[10] While the natural auxin IAA binds effectively to several TIR1/AFB family members, studies have shown that TIR1 is the main receptor for 2,4-D in Arabidopsis.[9][12]

Ubiquitination and Degradation of Aux/IAA Repressors

Once the SCFTIR1/AFB-2,4-D-Aux/IAA complex is formed, the E3 ubiquitin ligase machinery is activated. This complex polyubiquitinates the Aux/IAA repressor protein, marking it for degradation by the 26S proteasome.[2][5] The removal of the Aux/IAA repressor is the critical "de-repressing" step in the pathway.

Activation of Auxin Response Factors (ARFs) and Gene Expression

With the Aux/IAA repressors degraded, the ARF transcription factors are liberated.[8] Freed ARFs can then bind to specific DNA sequences known as auxin response elements (AuxREs) , typically the TGTCTC sequence, in the promoters of auxin-responsive genes.[5] This binding initiates the transcription of a host of genes involved in cellular processes like cell division, expansion, and differentiation.[2] The rapid induction of these genes, including the Aux/IAA genes themselves, creates a negative feedback loop to modulate the response.[5]

The following diagram illustrates the core signaling pathway activated by 2,4-D.

Caption: Core signaling pathway of 2,4-D as a synthetic auxin.

Part 2: Physiological and Herbicidal Effects

The sustained activation of the auxin signaling pathway by the persistent 2,4-D molecule leads to a cascade of physiological disruptions in susceptible dicot plants. Monocots are generally tolerant due to differences in metabolism, transport, and potentially receptor sensitivity.

Uncontrolled Growth

The primary symptom of 2,4-D action is uncontrolled and disorganized plant growth.[1][3] This is a direct result of the massive upregulation of genes controlling cell division and elongation. This leads to characteristic symptoms such as:

-

Epinasty: Downward bending and twisting of leaves and stems.[13]

-

Stem Curling and Swelling: Abnormal thickening and contortion of stems.[4]

-

Callus Formation: Undifferentiated cell growth on stems and roots.

Hormonal Crosstalk and Senescence

2,4-D's effects are amplified through crosstalk with other plant hormones. Specifically, high auxin levels trigger a significant increase in the biosynthesis of:

-

Ethylene: This hormone is responsible for many of the epinastic symptoms and promotes senescence (aging) and abscission (leaf drop).[4][13][14]

-

Abscisic Acid (ABA): Upregulation of ABA biosynthesis contributes to senescence and cell death.[4][14]

This hormonal imbalance disrupts normal development, leading to the eventual death of the plant.[14][15]

Quantitative Data on Auxin Binding

The efficacy of different synthetic auxins relates to their binding affinity for the TIR1/AFB co-receptor complexes. Surface Plasmon Resonance (SPR) experiments have been used to quantify these interactions.

| Compound | Receptor Target | Relative Binding (% of IAA) | Source |

| IAA (Indole-3-acetic acid) | AtTIR1 | 100% | [12] |

| AtAFB2 | 100% | [12] | |

| AtAFB5 | 100% | [12] | |

| 2,4-D | AtTIR1 | 29% | [12] |

| AtAFB2 | 22% | [12] | |

| AtAFB5 | 40% | [12] | |

| 1-NAA (1-Naphthaleneacetic acid) | AtTIR1 | ~100% | [12] |

| Picloram | TIR1-IAA7 | Low | [16] |

| AFB5-IAA7 | High | [16] |

This table summarizes relative binding data from SPR experiments. While 2,4-D shows a lower binding affinity than the natural auxin IAA in this specific assay, its in-planta stability and persistence contribute to its high herbicidal activity.

Part 3: Key Experimental Protocols

Elucidating the mechanism of 2,4-D has relied on a combination of genetic, biochemical, and molecular biology techniques. Below are foundational protocols that are central to studying auxin signaling.

Protocol: In Vitro Auxin Binding Assay

This protocol describes a method to quantify the interaction between a TIR1/AFB receptor, an Aux/IAA degron peptide, and an auxin molecule using techniques like Surface Plasmon Resonance (SPR) or pull-down assays.

Objective: To determine if and how strongly 2,4-D mediates the interaction between purified TIR1/AFB and Aux/IAA proteins.

Methodology:

-

Protein Expression and Purification:

-

Clone the coding sequences for the TIR1/AFB protein (e.g., Arabidopsis TIR1) and its partner protein ASK1 into expression vectors (e.g., pGEX for GST-tags).

-

Transform vectors into a suitable expression host (e.g., E. coli BL21).

-

Induce protein expression with IPTG and purify the TIR1-ASK1 complex using affinity chromatography (e.g., Glutathione Sepharose beads).

-

Synthesize or purify a peptide corresponding to the degron domain (Domain II) of an Aux/IAA protein (e.g., IAA7).[10]

-

-

In Vitro Pull-Down Assay:

-

Immobilize the purified GST-TIR1-ASK1 complex on Glutathione Sepharose beads.

-

Prepare binding reactions in a suitable buffer containing the immobilized TIR1 complex, the Aux/IAA degron peptide, and the auxin to be tested (e.g., 50 µM 2,4-D or IAA as a positive control). Include a "no auxin" negative control.

-

Incubate the reactions at 4°C with gentle rotation for 1-2 hours to allow complex formation.

-

Wash the beads several times with binding buffer to remove non-specific interactors.

-

Elute the bound proteins from the beads.

-

Analyze the eluate using SDS-PAGE and Western blotting with an antibody against the Aux/IAA peptide to detect interaction. A stronger band in the presence of 2,4-D compared to the control indicates that 2,4-D promotes the interaction.

-

-

Data Analysis (Qualitative/Semi-Quantitative):

-

The presence and intensity of the Aux/IAA band in the eluate indicate the strength of the auxin-mediated interaction. Compare the band intensity for 2,4-D against IAA and the no-auxin control.

-

The following workflow diagram outlines a generalized in vitro binding assay.

Caption: Generalized workflow for an in vitro auxin binding assay.

Protocol: Analysis of Auxin-Induced Gene Expression

This protocol uses a reporter gene system in a model organism like Arabidopsis thaliana to visualize and quantify the transcriptional response to 2,4-D.

Objective: To determine the spatial and temporal pattern of gene expression induced by 2,4-D.

Methodology:

-

Generation of Reporter Lines:

-

Create a genetic construct containing the promoter of a known early auxin-responsive gene (e.g., the synthetic DR5 promoter, which contains multiple AuxREs) fused to a reporter gene like β-glucuronidase (GUS) or Green Fluorescent Protein (GFP).[17][18]

-

Generate transgenic Arabidopsis plants carrying this DR5::GUS or DR5::GFP construct.

-

-

Auxin Treatment:

-

Grow transgenic seedlings on a sterile medium (e.g., MS medium).

-

Transfer seedlings to a new medium supplemented with a specific concentration of 2,4-D (e.g., 1-10 µM). Use a mock-treated (no auxin) plate as a control.

-

Incubate for a defined period (e.g., 2, 6, 12, 24 hours) to observe the temporal dynamics of the response.

-

-

Detection of Reporter Gene Expression:

-

For GUS:

-

Harvest seedlings and incubate them in a GUS staining solution (containing X-Gluc) at 37°C.

-

The GUS enzyme will cleave X-Gluc, producing a blue precipitate in cells where the DR5 promoter is active.

-

Clear chlorophyll from the tissues using an ethanol series to visualize the blue staining.

-

-

For GFP:

-

Mount live seedlings on a microscope slide.

-

Visualize GFP expression using a fluorescence or confocal microscope.

-

-

-

Data Analysis (Qualitative and Quantitative):

-

Document the tissues and cell types showing reporter gene expression (e.g., root tips, vascular tissue).

-

Quantify the fluorescence intensity (for GFP) or the area of staining (for GUS) using image analysis software to compare the strength of induction by 2,4-D over time and against controls.

-

Part 4: Toxicology and Environmental Considerations

While 2,4-D is valued for its selectivity, its widespread use necessitates an understanding of its toxicological profile and environmental fate.

Mammalian Toxicity

2,4-D is considered to have low to moderate acute toxicity to mammals.[3] The primary routes of exposure for the general population are through contaminated food and water, while occupational exposure is higher for those involved in its manufacture and application.[19]

| Parameter | Species | Value | Source |

| Acute Oral LD50 | Rat | 639 - 1646 mg/kg | [3] |

| Mouse | 138 mg/kg | [3] | |

| Acute Dermal LD50 | Rabbit | 1829 - >2000 mg/kg | [3] |

| Acute Inhalation LC50 | Rat | 0.78 - >5.4 mg/L | [3] |

Environmental Fate

The persistence of 2,4-D in the environment is relatively short. The dominant factor in its breakdown is microbial degradation in soil and water.[19]

-

Soil: The half-life of 2,4-D in soil is typically around 10 days but can be longer in cold or dry conditions where microbial activity is low.[3]

-

Water: In aerobic aquatic environments, the half-life is about 15 days.[19] It is more persistent under anaerobic conditions.[19] Because it is water-soluble, 2,4-D has the potential to be mobile and can enter waterways through runoff.[3][20]

-

Toxicity to Non-Target Organisms: While having low toxicity to mammals and birds, certain formulations of 2,4-D (especially ester forms) can be toxic to fish and other aquatic invertebrates.[3][20]

Conclusion

The mechanism of action of 2,4-D as a synthetic auxin is a well-established paradigm in plant biology and weed science. By mimicking the natural hormone IAA, 2,4-D effectively commandeers the plant's core transcriptional machinery. Its molecular interaction with the TIR1/AFB F-box proteins initiates a signaling cascade that leads to the degradation of Aux/IAA repressors and the subsequent activation of ARF-mediated gene expression. The persistence and stability of 2,4-D, compared to endogenous auxin, result in a sustained and lethal over-stimulation of growth pathways in susceptible plants. The study of this mechanism has not only provided an effective tool for agriculture but has also been fundamental to our understanding of hormonal regulation in plant life.

References

- Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. (URL: )

- Mechanisms of auxin signaling. (URL: )

- A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - NIH. (URL: )

- Auxin Signaling - PMC - PubMed Central - NIH. (URL: )

- A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms - Juniper Publishers. (URL: )

- 2,4-Dichlorophenoxyacetic acid. (URL: )

- Auxin signal transduction - PubMed. (URL: )

- Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. (URL: )

- Auxin Signaling in Regulation of Plant Translation Reiniti

- 2,4-Dichlorophenoxyacetic acid - Wikipedia. (URL: )

- Synthetic Auxins | Herbicide Symptoms - UC Agriculture and N

- Auxin - Wikipedia. (URL: )

- Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems. (URL: )

- A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. (URL: )

- Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide - ResearchG

- Physiological effects of plant growth regulators - Intern

- Action of 2,4,5-T and 2,4-D. (URL: )

- The differential binding and biological efficacy of auxin herbicides - PMC - NIH. (URL: )

- A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. (URL: )

- TIR1–IAA7 and AFB5–IAA7 co-receptor complexes have differential...

- Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Form

- Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. (URL: )

- 2,4-Dichlorophenoxyacetic Acid - CDC. (URL: )

- Mechanism of action of 2,4-D herbicide on target weeds. ACC synthase,...

- Synthetic Auxins Toxicity: Effects on Growth and Fatty Acid Composition in Etiolated and Green Spring Whe

- The auxin binding site. Crystal structure poses for 2,4-D and IAA in...

- TIR1 auxin receptors are implicated in the differential response to 4-Cl-IAA and IAA in developing pea fruit - Oxford Academic. (URL: )

- Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC - PubMed Central. (URL: )

- Protocol for measuring the auxin-induced changes of m6A modific

- Defining the Function of Auxin-Regulated Gene Expression During Plant Growth and Development - Macalester College - : NIFA Reporting Portal. (URL: )

- Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana - PubMed. (URL: )

- Rapid Auxin-Induced Cell Expansion and Gene Expression: A Four-Decade-Old Question Revisited - PMC - PubMed Central. (URL: )

- Auxin Herbicide Action: Lifting the Veil Step by Step - PMC - NIH. (URL: )

- Auxin-mediated seed germination and crosstalk with other phytohormones - Frontiers. (URL: )

- Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - ResearchG

- Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PubMed. (URL: )

- Invitro Binding Assay Protocol. (URL: )

- Temporal regulation of gene expression during auxin-triggered crown root formation in barley: an integr

- Stochastic Gene Expression in Auxin Signaling in the Floral Meristem of Arabidopsis thaliana - ResearchG

Sources

- 1. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Auxin Signaling in Regulation of Plant Translation Reinitiation [frontiersin.org]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 5. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]

- 6. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Auxin signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Auxin - Wikipedia [en.wikipedia.org]

- 9. xtbg.ac.cn [xtbg.ac.cn]

- 10. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. | BioGRID [thebiogrid.org]

- 12. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]

- 14. researchgate.net [researchgate.net]

- 15. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Defining the Function of Auxin-Regulated Gene Expression During Plant Growth and Development - Macalester College [portal.nifa.usda.gov]

- 18. Rapid Auxin-Induced Cell Expansion and Gene Expression: A Four-Decade-Old Question Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 19. atsdr.cdc.gov [atsdr.cdc.gov]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure, Properties, and Analysis of 2,4-Dichloro-6-methylphenoxyacetic Acid

Abstract

This technical guide provides a comprehensive overview of 2,4-Dichloro-6-methylphenoxyacetic acid, a halogenated aromatic compound belonging to the phenoxyacetic acid class. This document is intended for researchers, analytical scientists, and professionals in drug development and regulatory sciences. It delves into the specific molecular structure, physicochemical properties, a representative synthetic pathway, and detailed analytical methodologies for its characterization and quantification. Emphasis is placed on the rationale behind the analytical techniques, providing a self-validating framework for experimental design. The guide concludes with essential safety and handling information to ensure proper laboratory practice.

Nomenclature and Identification

Precise identification is the cornerstone of all chemical research and analysis. This compound is systematically named to define its unique arrangement of functional groups on a phenoxyacetic acid scaffold. Its various identifiers are crucial for database searches, regulatory submissions, and procurement.

| Identifier | Value | Source |

| IUPAC Name | 2-(2,4-dichloro-6-methylphenoxy)acetic acid | [1] |

| CAS Number | 13333-87-4 | [1] |

| Molecular Formula | C₉H₈Cl₂O₃ | [1][2] |

| Molecular Weight | 235.06 g/mol | [1] |

| Canonical SMILES | CC1=CC(=CC(=C1OCC(=O)O)Cl)Cl | [1] |

| InChIKey | SEGKFMXJNIEDQN-UHFFFAOYSA-N | [1][2] |

Molecular Structure and Physicochemical Properties

The chemical behavior, biological activity, and analytical response of this compound are directly dictated by its molecular architecture and resulting physicochemical properties.

Molecular Structure

The structure features a central benzene ring, forming the core of a phenoxy group. This ring is substituted with two chlorine atoms at positions 2 and 4, and a methyl group at position 6. The phenoxy oxygen is connected via an ether linkage to the alpha-carbon of an acetic acid moiety.

The key functional groups are:

-

Aromatic Ring: A dichlorinated and methylated phenyl group that confers significant hydrophobicity.

-

Ether Linkage (-O-CH₂-): Connects the aromatic ring to the carboxylic acid side chain.

-

Carboxylic Acid (-COOH): An acidic functional group that allows the molecule to act as a weak acid, readily forming carboxylate salts under basic conditions. This is a critical feature for designing extraction and chromatographic separation methods.

-

Halogen Substituents (Cl): The two chlorine atoms increase the molecule's molecular weight and lipophilicity and serve as distinctive isotopic markers in mass spectrometry.

-

Methyl Group (-CH₃): A small alkyl group that influences the steric and electronic properties of the aromatic ring.

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

The physical properties of a compound are essential for predicting its environmental fate, designing analytical standards, and developing formulations. The properties for the closely related herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) are often used as a reference point in the absence of specific data for the 6-methyl derivative.

| Property | Value (for 2,4-D) | Significance |

| Melting Point | 138 °C | [3] |

| Boiling Point | 160 °C @ 0.53 hPa | [3] |

| Density | 1.42 g/cm³ @ 25 °C | [3] |

| pKa | 2.73 | [4] |

Note: Data for the closely related 2,4-D is provided for context. Researchers should verify data for this compound from a certificate of analysis when available.

Synthesis Pathway

Understanding the synthesis of a target molecule is critical for impurity profiling and developing reference standards. A common and logical approach for synthesizing phenoxyacetic acids is the Williamson ether synthesis. This method involves the reaction of a phenol (or its conjugate base, a phenoxide) with a haloalkane.

In this case, 2,4-dichloro-6-methylphenol is reacted with sodium chloroacetate under basic conditions. The basic medium deprotonates the phenol to form the more nucleophilic phenoxide, which then displaces the chloride ion from sodium chloroacetate in an Sₙ2 reaction. The final product is obtained after an acidic workup to protonate the carboxylate salt.

Caption: Generalized Williamson ether synthesis for this compound.

Analytical Methodologies

The accurate quantification of this compound in complex matrices such as environmental samples or biological fluids requires highly sensitive and selective analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.

Principle of LC-MS/MS Analysis

LC-MS/MS provides exceptional selectivity and sensitivity for analyzing trace-level compounds.

-

Liquid Chromatography (LC): A reversed-phase HPLC column (e.g., C18) is typically used to separate the analyte from matrix components based on polarity. An acidic mobile phase is employed to ensure the carboxylic acid group is protonated, leading to better retention and sharp chromatographic peaks.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode is the preferred ionization technique. The acidic proton of the carboxylic acid is easily lost, forming a stable [M-H]⁻ ion.

-

Tandem MS (MS/MS): For unequivocal identification and quantification, Multiple Reaction Monitoring (MRM) is used. The [M-H]⁻ precursor ion is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process drastically reduces chemical noise and enhances specificity. For the related compound 2,4-D, the transition of m/z 219 → 161 is often used for quantification[5].

Experimental Protocol: Extraction from a Water Matrix

This protocol outlines a validated method for extracting phenoxyacetic acids from water samples, a common requirement in environmental monitoring. The causality behind each step is explained to ensure a self-validating workflow.

Objective: To extract and concentrate this compound from a water sample for LC-MS/MS analysis.

Methodology: Solid-Phase Extraction (SPE)

-

Sample Acidification:

-

Action: To a 100 mL water sample, add a strong acid (e.g., HCl) to adjust the pH to ~2.5.

-

Rationale: Lowering the pH well below the pKa (~2.73) of the analyte ensures the carboxylic acid functional group is fully protonated (-COOH). This neutral form is less water-soluble and will be efficiently retained on a reversed-phase sorbent.

-

-

SPE Cartridge Conditioning:

-

Action: Condition a polymeric reversed-phase SPE cartridge (e.g., divinylbenzene-N-vinylpyrrolidone copolymer) by passing 5 mL of methanol followed by 5 mL of acidified deionized water (pH 2.5).

-

Rationale: Conditioning with methanol activates the sorbent by solvating the polymer chains. The subsequent water wash equilibrates the cartridge to the sample's loading conditions, preventing breakthrough.

-

-

Sample Loading:

-

Action: Pass the acidified water sample through the conditioned SPE cartridge at a slow, steady flow rate (~5 mL/min).

-

Rationale: The neutral analyte partitions from the aqueous phase onto the hydrophobic sorbent via van der Waals interactions. A slow flow rate ensures sufficient interaction time for efficient retention.

-

-

Washing:

-

Action: Wash the cartridge with 5 mL of acidified deionized water.

-

Rationale: This step removes hydrophilic, unretained matrix components (like salts) that could cause ion suppression in the MS source, without eluting the analyte of interest.

-

-

Elution:

-

Action: Elute the analyte from the cartridge by passing 5-10 mL of a suitable organic solvent, such as methanol or acetonitrile.

-

Rationale: The organic solvent disrupts the hydrophobic interactions between the analyte and the sorbent, releasing the analyte into the eluent.

-

-

Concentration and Reconstitution:

-

Action: Evaporate the eluent to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute the residue in a small, known volume (e.g., 500 µL) of the initial mobile phase.

-

Rationale: Evaporation concentrates the analyte, increasing the method's sensitivity. Reconstituting in the mobile phase ensures compatibility with the LC system and promotes sharp peak shapes upon injection.

-

Instrumental Analysis Protocol (LC-MS/MS)

| Parameter | Setting | Rationale |

| LC Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm) | Provides good retention and separation for moderately polar acidic compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid | The acid suppresses the ionization of the carboxyl group for better retention. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent to elute the analyte. |

| Gradient | 20% B to 95% B over 8 minutes | A gradient ensures efficient elution and separation from other components. |

| Flow Rate | 0.4 mL/min | A typical flow rate for analytical LC-MS. |

| Injection Volume | 5 µL | Balances sensitivity with potential for column overloading. |

| Ionization Mode | ESI Negative | The carboxylic acid readily deprotonates to form [M-H]⁻. |

| MRM Transitions | Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier) | Use of two transitions provides high confidence in identification according to regulatory standards. |

Workflow Visualization

Caption: End-to-end analytical workflow for the determination of this compound.

Safety and Handling

Due to its structural similarity to known herbicides like 2,4-D, this compound should be handled with appropriate care. Safety data for the closely related 2,4-D indicates several hazards.

| Hazard Class | GHS Statement | Pictogram |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | [3] |

| Eye Damage | H318: Causes serious eye damage | [3] |

| Skin Sensitization | H317: May cause an allergic skin reaction | [3] |

| Respiratory Irritation | H335: May cause respiratory irritation | [3] |

| Aquatic Hazard | H410: Very toxic to aquatic life with long lasting effects | [3] |

Recommended Handling Procedures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.

-

Handling: Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release to the environment[6].

Conclusion

This compound is a distinct molecule defined by its C₉H₈Cl₂O₃ formula and specific substitution pattern on a phenoxyacetic acid core. Its structure, particularly the acidic carboxyl group and dichlorinated aromatic ring, governs its chemical properties and dictates the optimal strategies for its analysis. The LC-MS/MS methodology, supported by a robust solid-phase extraction protocol, provides the necessary sensitivity and selectivity for its reliable quantification in complex matrices. Adherence to strict safety protocols is mandatory when handling this compound due to its potential hazards. This guide provides a foundational framework for researchers and scientists to confidently work with and analyze this compound.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Stenutz, R. (n.d.). 2-(2,4-dichloro-6-methylphenoxy)acetic acid. Stenutz. Retrieved from [Link]

-

Regulatory Science. (n.d.). Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]

-

Milošević, J., et al. (n.d.). Kinetic Spectrophotometric Determination of 2,4-Dichlorophenoxyacetic Acid Based on its Inhibitory Effect on the Oxidation of Sulfanilic Acid by Hydrogen Peroxide. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of (2-Chloro-6-methylphenoxy)acetic acid. Retrieved from [Link]

-

Costea, L. M., et al. (2022). Determination of 2,4-Dichlorophenoxyacetic Acid (2,4-D) from Tomatoes by LC-MS/MS Analysis. Studia Universitatis Babeș-Bolyai Chemia. Retrieved from [Link]

- Google Patents. (2016). CN105622396A - 2,4-dichlorophenoxyacetic acid preparation method.

- Google Patents. (n.d.). CN100404491C - Preparation method of 2,4-dichlorin phenoxyacetic acid.

-